Cas no 1781044-00-5 (2-Bromoquinoline-6-carboxylic acid)
2-Bromoquinoline-6-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-Bromoquinoline-6-carboxylic acid
- AMY26042
- 6-Quinolinecarboxylic acid, 2-bromo-
- K10090
- CS-0448420
- AKOS030529510
- 1781044-00-5
- MFCD28048453
- AS-49673
-
- MDL: MFCD28048453
- Inchi: 1S/C10H6BrNO2/c11-9-4-2-6-5-7(10(13)14)1-3-8(6)12-9/h1-5H,(H,13,14)
- InChI Key: IPCCYCRPAKUXEA-UHFFFAOYSA-N
- SMILES: BrC1=CC=C2C=C(C(=O)O)C=CC2=N1
Computed Properties
- Exact Mass: 250.958
- Monoisotopic Mass: 250.958
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 234
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 50.2
2-Bromoquinoline-6-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM257909-1g |
2-Bromoquinoline-6-carboxylic acid |
1781044-00-5 | 97% | 1g |
$565 | 2021-08-18 | |
| Chemenu | CM257909-5g |
2-Bromoquinoline-6-carboxylic acid |
1781044-00-5 | 97% | 5g |
$1468 | 2021-08-18 | |
| Chemenu | CM257909-10g |
2-Bromoquinoline-6-carboxylic acid |
1781044-00-5 | 97% | 10g |
$1959 | 2021-08-18 | |
| Alichem | A189008968-5g |
2-Bromoquinoline-6-carboxylic acid |
1781044-00-5 | 97% | 5g |
$2,090.40 | 2022-04-02 | |
| Alichem | A189008968-10g |
2-Bromoquinoline-6-carboxylic acid |
1781044-00-5 | 97% | 10g |
$2,760.40 | 2022-04-02 | |
| Alichem | A189008968-25g |
2-Bromoquinoline-6-carboxylic acid |
1781044-00-5 | 97% | 25g |
$4,596.20 | 2022-04-02 | |
| abcr | AB484632-250 mg |
2-Bromoquinoline-6-carboxylic acid |
1781044-00-5 | 250MG |
€658.70 | 2022-07-29 | ||
| Chemenu | CM257909-1g |
2-Bromoquinoline-6-carboxylic acid |
1781044-00-5 | 97% | 1g |
$565 | 2022-06-12 | |
| Chemenu | CM257909-5g |
2-Bromoquinoline-6-carboxylic acid |
1781044-00-5 | 97% | 5g |
$1468 | 2022-06-12 | |
| Chemenu | CM257909-10g |
2-Bromoquinoline-6-carboxylic acid |
1781044-00-5 | 97% | 10g |
$1959 | 2022-06-12 |
2-Bromoquinoline-6-carboxylic acid Related Literature
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
-
Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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3. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
-
Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
-
Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
Additional information on 2-Bromoquinoline-6-carboxylic acid
2-Bromoquinoline-6-carboxylic Acid: A Comprehensive Overview
2-Bromoquinoline-6-carboxylic acid, also known by its CAS registry number CAS No. 1781044-00-5, is a compound of significant interest in the fields of organic chemistry, pharmacology, and materials science. This compound belongs to the broader class of quinoline derivatives, which have been extensively studied due to their diverse biological activities and structural versatility. The presence of the bromine atom at the 2-position and the carboxylic acid group at the 6-position introduces unique electronic and steric properties, making it a valuable substrate for various chemical transformations and applications.
The synthesis of 2-Bromoquinoline-6-carboxylic acid typically involves multi-step processes that often begin with the preparation of quinoline derivatives. One common approach is the Friedlander synthesis, which involves the condensation of o-aminoaryl compounds with carbonyl compounds under acidic conditions. Subsequent bromination at the 2-position and introduction of the carboxylic acid group at the 6-position are achieved through carefully controlled electrophilic substitution reactions. These steps require precise reaction conditions to ensure high yields and selectivity, reflecting the compound's structural complexity.
In recent years, 2-Bromoquinoline-6-carboxylic acid has garnered attention due to its potential applications in drug discovery. Researchers have explored its role as a building block for constructing bioactive molecules with anti-inflammatory, anticancer, and antimicrobial properties. For instance, studies have demonstrated that certain derivatives exhibit potent inhibitory effects on enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings suggest that 2-Bromoquinoline-6-carboxylic acid could serve as a lead compound for developing novel therapeutic agents.
Beyond pharmacology, this compound has also found utility in materials science. Its aromatic structure and functional groups make it suitable for applications in organic electronics, such as in the development of semiconducting polymers or organic light-emitting diodes (OLEDs). Recent advancements in this area have highlighted its ability to enhance charge transport properties when incorporated into conjugated systems. This dual functionality underscores its importance as both a chemical building block and a functional material.
The study of 2-Bromoquinoline-6-carboxylic acid has been further enriched by computational chemistry techniques. Advanced molecular modeling tools have enabled researchers to predict its electronic properties, reactivity, and interactions with biological targets with unprecedented accuracy. For example, density functional theory (DFT) calculations have provided insights into its π-electron distribution and reactivity toward nucleophilic attack or electrophilic substitution. These computational studies complement experimental work, accelerating the discovery process and guiding future research directions.
In conclusion, 2-Bromoquinoline-6-carboxylic acid, with its unique structure and versatile functional groups, represents a valuable compound in contemporary chemical research. Its applications span from drug discovery to materials science, driven by ongoing advancements in synthetic methodologies and computational modeling. As researchers continue to explore its potential, this compound is poised to contribute significantly to both academic and industrial advancements.
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